molecular formula C19H23BrClN3O3 B2396754 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride CAS No. 2380173-80-6

5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride

Cat. No.: B2396754
CAS No.: 2380173-80-6
M. Wt: 456.77
InChI Key: LWLCFULCZJAVTM-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride is a complex organic compound that features a brominated pyrimidine core linked to a piperidine ring, which is further connected to a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as brominated pyrimidine derivatives.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Incorporation of the Benzodioxin Moiety: The benzodioxin moiety is attached through etherification reactions, where the hydroxyl group of the benzodioxin reacts with a suitable electrophile on the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine and benzodioxin moieties suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their pharmacological properties

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride lies in its combination of a brominated pyrimidine core with a piperidine ring and a benzodioxin moiety

Properties

IUPAC Name

5-bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3.ClH/c20-16-9-21-19(22-10-16)26-13-15-2-1-5-23(12-15)11-14-3-4-17-18(8-14)25-7-6-24-17;/h3-4,8-10,15H,1-2,5-7,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLCFULCZJAVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCCO3)COC4=NC=C(C=N4)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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